

Spectroscopic Analysis of 2-Furancarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Furancarboxylic acid

Cat. No.: B3422717

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Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from furan. It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its structural features is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data of **2-furancarboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid researchers, scientists, and drug development professionals in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-furancarboxylic acid**, both ^1H and ^{13}C NMR provide valuable insights into its structure.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-furancarboxylic acid** is characterized by signals from the three protons on the furan ring and the acidic proton of the carboxylic acid group. The chemical shifts and coupling constants are solvent-dependent.

Proton	Chemical Shift (δ) in DMSO-d ₆ (ppm) [1]	Multiplicity [1]	Coupling Constant (J) in DMSO-d ₆ (Hz) [1]	Chemical Shift (δ) in CDCl ₃ (ppm) [1]	Multiplicity [1]	Coupling Constant (J) in CDCl ₃ (Hz)
H5	7.90	dd	J = 1.64, 0.76	7.66	dd	J = 1.7, 0.9
H3	7.22	dd	J = 3.48, 0.76	7.35	dd	J = 3.6, 0.9
H4	6.64	dd	J = 3.44, 1.72	6.57	dd	J = 3.6, 1.7
COOH	~13.5 (broad)	s	-	12.36	s	-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in **2-furancarboxylic acid**.

Carbon	Chemical Shift (δ) in DMSO-d ₆ (ppm)
C=O	159.81
C2	147.44
C5	145.38
C3	118.16
C4	112.52

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **2-furancarboxylic acid** shows

absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, as well as vibrations of the furan ring.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (carboxylic acid dimer)	2500-3300	Broad
C-H stretch (aromatic)	~3100	Medium
C=O stretch (carboxylic acid)	~1700	Strong
C=C stretch (furan ring)	~1583	Strong
C-O stretch (furan ring and carboxylic acid)	1000-1300	Strong
C-H bend (out-of-plane)	~887	Strong

Note: The exact positions of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **2-furancarboxylic acid** shows the molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
112	High	[M] ⁺ (Molecular Ion)
95	High	[M - OH] ⁺
67	Medium	[M - COOH] ⁺
39	High	[C ₃ H ₃] ⁺

Note: Relative intensities can vary between different instruments and experimental conditions.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-furancarboxylic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Vortex the mixture until the sample is completely dissolved.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a specific frequency (e.g., 300 MHz for ^1H). For ^{13}C NMR, a proton-decoupled experiment is typically performed.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and apply a baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). For ^1H NMR, integrate the signals to determine the relative number of protons.

IR Spectroscopy

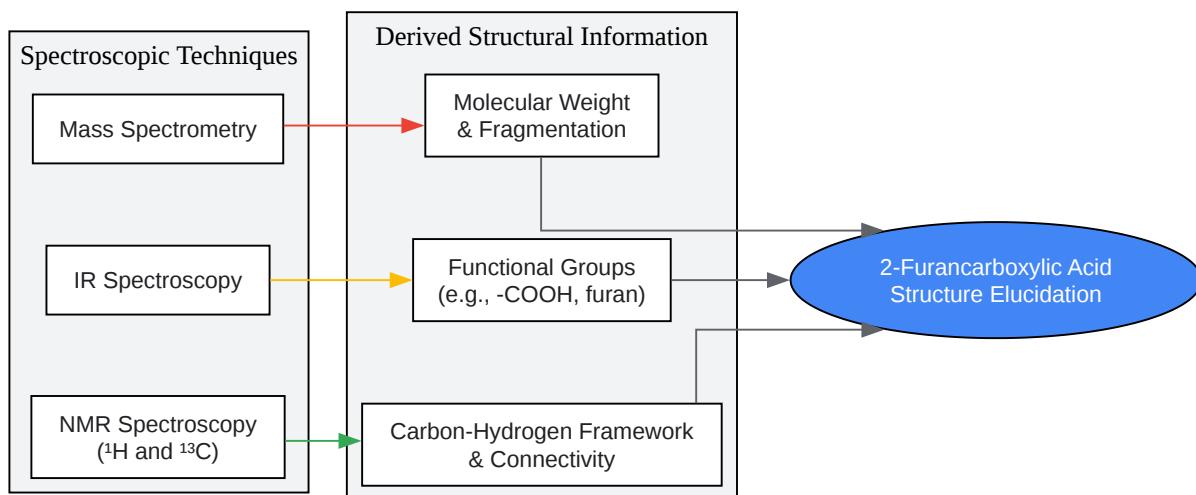
- **Sample Preparation (KBr Pellet Method):** Grind 1-2 mg of **2-furancarboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over a typical range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background correction using a spectrum of a pure KBr pellet. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the **2-furancarboxylic acid** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques to determine the structure of **2-furancarboxylic acid**.



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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

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References

- 1. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
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